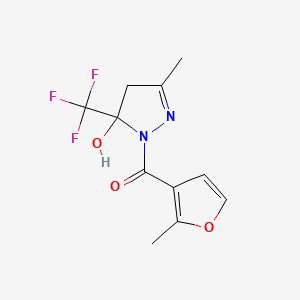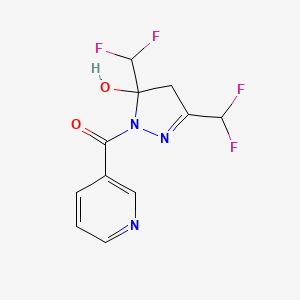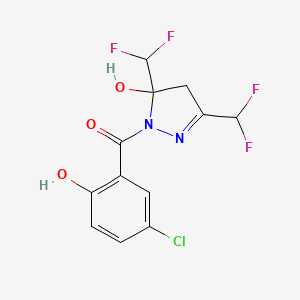
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
説明
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid, also known as TMQA, is a synthetic compound that belongs to the acridine family. TMQA has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
作用機序
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid exerts its biological effects through multiple mechanisms. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has also been found to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to have several biochemical and physiological effects. It can increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been extensively studied for its biological properties, and its mechanism of action is well understood. However, 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid. Another area of research is the development of new derivatives of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid with improved solubility and bioavailability. The potential therapeutic applications of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid in the treatment of neurodegenerative diseases and cancer should be further explored. The safety and toxicity of 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid should also be studied in detail to evaluate its potential as a therapeutic agent.
科学的研究の応用
2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. 2-tert-butyl-7-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-tert-butyl-7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-11-5-7-15-13(9-11)17(18(21)22)14-10-12(19(2,3)4)6-8-16(14)20-15/h5,7,9,12H,6,8,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALQSORNQUBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCC(CC3=C2C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4266156.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4266161.png)
![4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4266169.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266211.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)
![2-[(4-ethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4266220.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266253.png)

![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)